Product packaging for 6-Chloroquinoline hydrochloride(Cat. No.:CAS No. 55377-25-8)

6-Chloroquinoline hydrochloride

Cat. No.: B1454703
CAS No.: 55377-25-8
M. Wt: 200.06 g/mol
InChI Key: QBYRZXJQQVDKAU-UHFFFAOYSA-N
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Description

Significance of Halogenated Quinoline (B57606) Derivatives in Chemical and Pharmaceutical Sciences

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are cornerstones in medicinal chemistry and material science. orientjchem.orgfrontiersin.org The introduction of halogen atoms, such as chlorine, into the quinoline scaffold significantly modifies the molecule's physicochemical properties, including its lipophilicity, electronic characteristics, and metabolic stability. This alteration can profoundly influence the biological activity of the resulting compounds. dergipark.org.tr

Halogenated quinoline derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. orientjchem.orgnih.govnih.gov The presence of a halogen can enhance the binding affinity of the molecule to biological targets, improve its membrane permeability, or block metabolic pathways that would otherwise inactivate the drug. nih.gov In materials science, these derivatives are investigated for their potential in creating novel dyes, agrochemicals, and luminescent materials. guidechem.comacs.orgresearchgate.net The versatility and tunable nature of the halogenated quinoline scaffold make it a privileged structure in the design and synthesis of new functional molecules. nih.govrsc.org

Historical Context of Quinoline Scaffold Research and its Derivatives

The journey of quinoline research began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. mdpi.com However, it was not until 1871 that James Dewar correctly elucidated its structure as a fused system of benzene and pyridine rings. mdpi.com This discovery of the fundamental quinoline scaffold opened the door to extensive investigation into its derivatives. A pivotal moment in the history of quinoline-based pharmaceuticals was the synthesis of chloroquine (B1663885) in 1934 at the Bayer laboratories, which became a widely used antimalarial drug. mdpi.com This success spurred decades of research, leading to the development of a vast library of quinoline derivatives with a broad spectrum of biological activities. orientjchem.orgmdpi.com The continuous exploration of this chemical space has cemented the quinoline ring as a vital component in drug discovery and development. nih.gov

Current Research Landscape and Focus on 6-Chloroquinoline (B1265530) Hydrochloride

Current research continues to explore the vast potential of quinoline derivatives. 6-Chloroquinoline, and by extension its hydrochloride salt, is a key intermediate and building block in the synthesis of more complex molecules. guidechem.com The hydrochloride form enhances the compound's solubility in aqueous media, facilitating its use in various chemical reactions and biological assays.

The primary focus of contemporary research on 6-chloroquinoline hydrochloride lies in its utility as a starting material. guidechem.comchemicalbook.com Scientists utilize its reactive nature to introduce various functional groups at different positions on the quinoline ring, thereby creating novel compounds with tailored properties. frontiersin.org Studies have explored its use in the synthesis of potential anticancer agents, antimalarial drugs, and other biologically active molecules. guidechem.comnih.gov The chlorine atom at the 6-position significantly influences the reactivity of the quinoline ring system, providing a strategic point for chemical modification. dergipark.org.trresearchgate.net

Physicochemical Properties of 6-Chloroquinoline and its Hydrochloride Salt

The fundamental properties of 6-chloroquinoline and its hydrochloride salt are crucial for their application in research and synthesis.

PropertyValue (6-Chloroquinoline)Value (this compound)Reference
Molecular Formula C₉H₆ClNC₉H₇Cl₂N guidechem.comsigmaaldrich.comguidechem.com
Molecular Weight 163.60 g/mol 200.062 g/mol sigmaaldrich.comguidechem.comsigmaaldrich.com
Appearance Light yellow to beige or brown crystalsData not widely available guidechem.com
Melting Point 41-43 °CData not widely available chemicalbook.comsigmaaldrich.comchemsrc.com
Boiling Point 126-127 °C at 10 mmHgData not widely available chemicalbook.comsigmaaldrich.com
Water Solubility InsolubleMore soluble than the free base guidechem.com
CAS Number 612-57-755377-25-8 sigmaaldrich.comguidechem.com

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of 6-chloroquinoline.

Spectroscopic TechniqueKey Findings for 6-ChloroquinolineReference
¹H NMR Spectral data available for structural confirmation. researchgate.netchemicalbook.com
¹³C NMR Data used to identify the carbon skeleton and the position of the chloro-substituent. dergipark.org.trresearchgate.net
FT-IR Vibrational modes, including C-Cl stretching, have been identified and correlated with theoretical calculations. The C-Cl stretching modes were observed at 351, 607, and 637 cm⁻¹. dergipark.org.trresearchgate.net
UV-Vis Electronic absorption properties have been studied, with findings contributing to the understanding of its electronic structure. dergipark.org.trresearchgate.net
Mass Spectrometry Provides information on the molecular weight and fragmentation pattern. chemicalbook.com

Chemical Reactivity and Synthesis

The reactivity of 6-chloroquinoline is dictated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. It readily undergoes nucleophilic substitution reactions and can be functionalized at various positions. frontiersin.org Its arylation with diamine derivatives has been reported, catalyzed by palladium. chemicalbook.comsigmaaldrich.com

The synthesis of 6-chloroquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, using 4-chloroaniline (B138754) as a starting material. chemicalbook.com Another described method involves heating a mixture of glycerol, 4-chloroaniline, water, and a catalyst in an autoclave. chemicalbook.com Purification is typically achieved through column chromatography. chemicalbook.comchemicalbook.com The hydrochloride salt is subsequently prepared by treating the 6-chloroquinoline base with hydrochloric acid.

Applications in Scientific Research

The primary application of this compound in academic research is as a versatile chemical intermediate. guidechem.com

Building Block in Organic Synthesis : It serves as a precursor for the synthesis of more complex molecules. For instance, it has been used to synthesize 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine. chemicalbook.comsigmaaldrich.com

Pharmacological Research : Derivatives synthesized from 6-chloroquinoline are evaluated for various biological activities. Research has shown that hybrids of chloroquinoline with other moieties, like benzenesulfonamide, can exhibit significant cytotoxic activity against cancer cell lines. nih.gov

Material Science : The quinoline scaffold is used in the development of new materials, and 6-chloroquinoline can be a starting point for creating compounds with specific electronic or optical properties. acs.org

Catalysis : It has been investigated for its potential use as a catalyst in certain chemical reactions, such as in the preparation of ethoxycarbonyl isothiocyanate. chemicalbook.comsigmaaldrich.com

Classical Approaches for Quinoline Core Construction Relevant to 6-Chloroquinoline

Several classical named reactions provide the foundation for synthesizing the quinoline ring system. These methods can be adapted to produce substituted quinolines like 6-chloroquinoline by using appropriately substituted starting materials.

Skraup Synthesis and its Modifications

The Skraup synthesis is a cornerstone reaction for producing quinolines. wikipedia.orguniroma1.it In its archetypal form, the reaction involves heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline. wikipedia.org To synthesize 6-chloroquinoline, 4-chloroaniline would be used as the starting material. The reaction mechanism is believed to proceed through the formation of acrolein from the dehydration of glycerol, which then reacts with the aniline.

The traditional Skraup reaction is known for being violently exothermic. wikipedia.org Consequently, various modifications have been developed to mitigate this violence and improve yields. One such modification involves the use of acetylated amines instead of free bases, which has been shown to substantially increase the yield and reduce the formation of tar byproducts. cdnsciencepub.com Another modification that reduces the violent nature of the reaction involves a change in how the reactants are brought together, making the process safer and more suitable for commercial-scale production. cdnsciencepub.comresearchgate.net Modern variations may also employ microwave irradiation or ionic liquid media to enhance reaction efficiency. nih.gov

Skraup Synthesis Overview
Reactants Aniline (or substituted aniline), Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid) wikipedia.orgorganicreactions.org
Product Quinoline (or substituted quinoline)
Key Intermediate Acrolein (from dehydration of glycerol)
Modifications Use of acetylated amines to increase yield and reduce byproducts cdnsciencepub.com Altered reactant mixing to control exothermicity cdnsciencepub.comresearchgate.net Microwave irradiation and ionic liquids for improved efficiency nih.gov

Riehm Synthesis

The Riehm synthesis is another classical method for quinoline synthesis. While specific examples for the direct synthesis of 6-chloroquinoline via the Riehm synthesis are not extensively documented in readily available literature, the general approach involves the reaction of an aniline with a ketone.

Friedländer Synthesis

The Friedländer synthesis offers a versatile route to quinoline derivatives through the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases. organicreactions.orgalfa-chemistry.com To produce a 6-chloroquinoline derivative using this method, a starting material such as 2-amino-5-chlorobenzaldehyde would be reacted with a suitable ketone or aldehyde.

The reaction mechanism can proceed through two possible pathways. One involves an initial aldol condensation followed by cyclization and dehydration, while the other begins with the formation of a Schiff base, followed by an Aldol reaction and elimination. wikipedia.org Catalysts used for this synthesis include trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org

Friedländer Synthesis Overview
Reactants 2-aminoaryl aldehyde or ketone, Carbonyl compound with an α-methylene group alfa-chemistry.com
Product Substituted quinoline
Catalysts Acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or Bases wikipedia.orgalfa-chemistry.com
Reaction Type Condensation followed by cyclodehydration organicreactions.org

Direct Synthesis of 6-Chloroquinoline

More direct methods for the synthesis of 6-chloroquinoline have been developed, often employing specific catalysts or solvent conditions to improve efficiency and yield.

Catalyst-Mediated Condensation Reactions

FeCl3·6H2O

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been utilized as an effective and inexpensive catalyst for the synthesis of quinoline derivatives. tandfonline.com In a general procedure, an ampule is charged with FeCl₃·6H₂O, an aniline (such as 4-chloroaniline for the synthesis of 6-chloroquinoline), carbon tetrachloride, and 1,3-propanediol (B51772) under an inert atmosphere. chemicalbook.com The sealed ampule is then heated, and after the reaction, the product is isolated through extraction and distillation. chemicalbook.com This iron-catalyzed approach offers a facile and efficient method for producing substituted quinolines. organic-chemistry.org

W-KIT-6

A tungstic acid functionalized mesoporous silica, W-KIT-6, has been reported as a catalyst for the synthesis of 6-chloroquinoline. researchgate.net The reaction is carried out in a stainless steel autoclave with a mixture of glycerol, 4-chloroaniline, water, and the W-KIT-6 catalyst. chemicalbook.comchemicalbook.com The mixture is heated with stirring for a set period. chemicalbook.comchemicalbook.com Upon completion, the catalyst is filtered off, and the 6-chloroquinoline product is purified by column chromatography. chemicalbook.comchemicalbook.com This method has been shown to produce a good yield of the desired product. chemicalbook.com

Catalyst-Mediated Synthesis of 6-Chloroquinoline
Catalyst FeCl₃·6H₂O
Reactants 4-Chloroaniline, 1,3-Propanediol, Carbon Tetrachloride chemicalbook.com
Conditions 150°C for 8 hours in a sealed tube under argon chemicalbook.com
Catalyst W-KIT-6
Reactants 4-Chloroaniline, Glycerol, Water chemicalbook.comchemicalbook.com
Conditions 200°C for 3 hours in a stainless steel autoclave chemicalbook.comchemicalbook.com

Solvent-Assisted Synthetic Routes

The choice of solvent can play a crucial role in the synthesis of quinolines, impacting reaction efficiency, yield, and environmental friendliness. Some modern approaches to quinoline synthesis focus on using greener solvents or even solvent-free conditions. For instance, the W-KIT-6 catalyzed synthesis of 6-chloroquinoline utilizes water as a solvent, which is considered an environmentally benign medium. researchgate.net

Microwave-assisted synthesis is another technique that often aligns with the principles of green chemistry by reducing reaction times and sometimes eliminating the need for a solvent. benthamdirect.com These methods can lead to higher yields and a more sustainable synthetic process. benthamdirect.com For example, a microwave-assisted, solvent-free synthesis of quinolines has been reported, highlighting the ongoing efforts to develop more environmentally friendly synthetic protocols.

A-Detailed Examination of Synthetic Methodologies for 6-Chloroquinoline and its Derivatives

The functionalization and derivatization of the 6-chloroquinoline scaffold are pivotal in the development of novel compounds with significant applications in medicinal chemistry and materials science. The chlorine atom at the C6 position serves as a versatile handle for introducing a wide array of functional groups through various modern synthetic protocols. This article focuses on the key strategies employed for the chemical modification of 6-chloroquinoline, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, the synthesis of hybrid conjugates, and the application of microwave-assisted technologies to enhance these transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2N B1454703 6-Chloroquinoline hydrochloride CAS No. 55377-25-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYRZXJQQVDKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682433
Record name 6-Chloroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55377-25-8
Record name 6-Chloroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 6 Chloroquinoline Hydrochloride

Experimental Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in unraveling the intricate details of molecular structure and bonding. For 6-chloroquinoline (B1265530) hydrochloride, a combination of FT-IR, UV-Vis, and NMR spectroscopy has been employed to create a detailed portrait of its chemical identity.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on the absorption of infrared radiation. The analysis of 6-chloroquinoline reveals characteristic vibrational frequencies that can be assigned to specific bonds and functional groups within the molecule.

In a study of 6-chloroquinoline, the C-H in-plane bending modes were observed in the range of 1032–1497 cm⁻¹ and were generally mixed with C-C and C-N stretching modes. dergipark.org.tr The C-H out-of-plane bending vibrations were identified in the 873, 946–976 cm⁻¹ region. dergipark.org.tr The stretching vibrations of the C-Cl bond are typically found in a broad band region between 760-505 cm⁻¹. dergipark.org.tr For the 6-chloroquinoline molecule, the C-Cl stretching modes were observed at 351, 607, and 637 cm⁻¹. dergipark.org.tr The aromatic C-H stretching vibrations are typically observed in the range of 3006–3070 cm⁻¹. dergipark.org.tr

Table 1: Experimental FT-IR Vibrational Frequencies for 6-Chloroquinoline

Vibrational ModeFrequency (cm⁻¹)
C-H in-plane bending1032–1497
C-H out-of-plane bending873, 946–976
C-Cl stretching351, 607, 637
Aromatic C-H stretching3006–3070

This table presents a summary of the experimentally observed FT-IR vibrational frequencies for 6-chloroquinoline, as reported in the literature. dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ionicviper.org These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones, with the energy of the absorbed light corresponding to the energy gap between these orbitals. libretexts.org For conjugated systems like quinoline (B57606) derivatives, π to π* and n to π* transitions are of particular interest. libretexts.org

Experimental UV-Vis spectra of 6-chloroquinoline were recorded in the 200–400 nm range in both water and ethanol (B145695) solvents. researchgate.net These spectra help in understanding the electronic transitions and can be compared with theoretical models to gain deeper insights into the electronic structure of the molecule. dergipark.org.trresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed structural information can be obtained.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts of the protons in 6-chloroquinoline are influenced by the electronic effects of the heterocyclic ring system and the chlorine substituent.

In the ¹H NMR spectrum of 6-chloroquinoline, the signals for the protons in the phenyl ring are typically observed in the range of 7–8.5 ppm. dergipark.org.tr The proton designated as H11 appears at the highest chemical shift (δ = 8.89 ppm) due to the deshielding effect of the electronegative nitrogen atom. dergipark.org.tr Conversely, the H12 atom exhibits the lowest chemical shift (δ = 7.39 ppm). dergipark.org.tr

Table 2: Experimental ¹H NMR Chemical Shifts for 6-Chloroquinoline

ProtonChemical Shift (ppm)
H118.89
H178.24
H167.80
H157.76
H127.39

This table displays the experimental ¹H NMR chemical shifts for specific protons in the 6-chloroquinoline molecule. dergipark.org.tr

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in 6-chloroquinoline are indicative of their bonding environment and hybridization.

The ¹³C NMR spectrum of quinoline derivatives typically shows resonances for carbon atoms in the region of 100-150 ppm. dergipark.org.tr In 6-chloroquinoline, the carbon atoms C2 and C9, which are adjacent to the nitrogen atom, exhibit higher chemical shifts. dergipark.org.tr For instance, the experimental chemical shift for the C2 atom is observed at 150.51 ppm. dergipark.org.tr

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ucl.ac.uk This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.

While specific crystallographic data for 6-chloroquinoline hydrochloride was not found in the provided search results, the technique itself is the gold standard for structural determination. ucl.ac.uk The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the crystal lattice and the arrangement of molecules within it. This would provide invaluable information on the planarity of the quinoline ring system, the conformation of the hydrochloride salt, and any intermolecular hydrogen bonding or stacking interactions present in the solid state.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound. It provides definitive information on the compound's molecular weight and offers insights into its structural integrity through the analysis of fragmentation patterns. Both "hard" ionization techniques, such as Electron Ionization (EI), and "soft" ionization methods, like Electrospray Ionization (ESI), are employed to characterize the molecule.

Under Electron Ionization, 6-Chloroquinoline is bombarded with high-energy electrons, leading to the formation of a molecular ion (M˙⁺) and subsequent extensive fragmentation. researchgate.net The resulting mass spectrum provides a distinct fingerprint of the molecule. The molecular ion peak is crucial for confirming the molecular weight. For 6-Chloroquinoline (C₉H₆ClN), the presence of a chlorine atom results in a characteristic isotopic pattern for any chlorine-containing fragment. nist.govchemspider.com Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as two distinct peaks: one for the molecule containing ³⁵Cl (M˙⁺) and a second, less intense peak for the molecule with ³⁷Cl ([M+2]˙⁺), with an approximate intensity ratio of 3:1. youtube.com

Key fragmentation pathways observed in the EI mass spectrum of quinoline and its derivatives include the loss of small, stable neutral molecules. A primary fragmentation route for the quinoline ring system is the expulsion of hydrogen cyanide (HCN). rsc.org For 6-Chloroquinoline, this would result in a fragment ion [M-HCN]˙⁺. Another expected fragmentation is the cleavage of the carbon-chlorine bond, leading to the loss of a chlorine radical (·Cl) or a neutral hydrogen chloride (HCl) molecule.

In Electrospray Ionization mass spectrometry, typically coupled with liquid chromatography (LC-MS), a softer ionization is achieved, which generally keeps the molecule intact. When analyzed in positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺, where 'M' represents the neutral 6-Chloroquinoline base. uni.lu This allows for precise mass determination of the parent molecule. Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the protonated molecule as a precursor ion and inducing fragmentation through collision-induced dissociation. This process breaks the precursor ion into smaller product ions, revealing structural information analogous to the fragmentation seen in EI-MS, such as the characteristic loss of HCN or HCl. nih.govnih.gov

The following tables summarize the expected mass-to-charge ratios (m/z) and corresponding ionic species for 6-Chloroquinoline under different mass spectrometry conditions.

Table 1: Predicted Electron Ionization (EI-MS) Fragmentation Data for 6-Chloroquinoline

This table outlines the primary ions expected in the electron ionization mass spectrum of 6-Chloroquinoline. The m/z values correspond to fragments containing the ³⁵Cl isotope, which is the most abundant.

m/z (for ³⁵Cl)Proposed Fragment IonNeutral LossComments
163[C₉H₆ClN]˙⁺-Molecular Ion (M˙⁺)
165[C₉H₆³⁷ClN]˙⁺-Isotope Peak of M˙⁺ ([M+2]˙⁺) with ~33% relative intensity. youtube.com
136[C₈H₅Cl]˙⁺HCNLoss of hydrogen cyanide from the molecular ion. rsc.org
128[C₉H₆N]⁺·ClLoss of a chlorine radical.
127[C₉H₅N]˙⁺HClLoss of a neutral hydrogen chloride molecule.
101[C₈H₅]⁺HCNLoss of hydrogen cyanide from the [M-Cl]⁺ fragment.

Table 2: Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation Data for 6-Chloroquinoline

This table details the expected parent and product ions for 6-Chloroquinoline when analyzed by positive mode electrospray ionization tandem mass spectrometry.

Ion Typem/z (for ³⁵Cl)Proposed Fragment IonComments
Precursor Ion164[C₉H₆ClN + H]⁺Protonated molecule ([M+H]⁺). uni.lu
Precursor Ion166[C₉H₆³⁷ClN + H]⁺Isotope peak of the protonated molecule ([M+2+H]⁺).
Product Ion137[C₈H₅Cl + H]⁺Resulting from the loss of neutral HCN from the precursor ion.
Product Ion128[C₉H₆N + H]⁺Resulting from the loss of neutral HCl from the precursor ion.

Theoretical and Computational Investigations of 6 Chloroquinoline Hydrochloride

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are pivotal in elucidating the fundamental electronic and molecular characteristics of 6-Chloroquinoline (B1265530) hydrochloride. These computational techniques offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Approaches (e.g., B3LYP Method)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of quinoline (B57606) derivatives. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method that combines the strengths of both Hartree-Fock theory and DFT. This approach is instrumental in predicting the optimized geometry, vibrational frequencies, and other electronic parameters of 6-Chloroquinoline hydrochloride with a high degree of accuracy. For instance, DFT calculations can determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Prediction

To understand the electronic transitions and predict the UV-Vis absorption spectra of this compound, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that allows for the calculation of excited state properties. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing valuable information about the electronic transitions between molecular orbitals. These theoretical spectra can then be compared with experimental data to validate the computational model and gain a deeper understanding of the molecule's photophysical properties.

Basis Set Selection and Geometry Optimization Methodologies

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the electronic wavefunctions in the calculation. For molecules containing chlorine and nitrogen, such as this compound, Pople-style basis sets like 6-311++G(d,p) are often chosen as they provide a good balance between computational cost and accuracy. This basis set includes diffuse functions (++) to describe anions and excited states better, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry optimization is a crucial first step in any computational study. This process involves finding the minimum energy structure of the molecule. The optimized geometry corresponds to the most stable conformation of the molecule and is used as the starting point for all subsequent calculations, including frequency analysis and electronic property predictions.

Analysis of Electronic Features and Chemical Reactivity Parameters

The electronic features of this compound dictate its chemical reactivity. Computational methods provide a quantitative framework for analyzing these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized over the quinoline ring system, while the LUMO is distributed over the entire molecule, including the chlorine atom. The precise energy values and the HOMO-LUMO gap can be calculated using DFT methods.

Parameter Description
HOMO Highest Occupied Molecular Orbital energy.
LUMO Lowest Unoccupied Molecular Orbital energy.
Energy Gap The difference in energy between the HOMO and LUMO.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack. Blue regions represent areas of low electron density (positive potential) and are prone to nucleophilic attack. Green regions correspond to neutral or near-neutral potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled and vacant orbitals within a molecule to understand delocalization and intermolecular forces. uba.ar It provides a framework for analyzing the charge transfer and stabilization energies associated with these interactions, which are crucial for understanding phenomena like hydrogen bonding. uba.arresearchgate.net

In the context of 6-chloroquinoline, NBO analysis is performed to shed light on intramolecular charge transfer and the stability arising from various orbital interactions. researchgate.net The analysis focuses on the stabilization energy, E(2), which is associated with the delocalization of electrons from a filled donor NBO to a vacant acceptor NBO. A higher E(2) value indicates a stronger interaction.

Atomic Charge Distribution Analysis

The distribution of atomic charges within a molecule is fundamental to its chemical behavior, influencing its electrostatic potential, reactivity sites, and intermolecular interactions. researchgate.net For 6-chloroquinoline, theoretical calculations, often using methods like the Mulliken population analysis, are employed to determine the charges on each atom. researchgate.net

Computational studies using the DFT/B3LYP method with a 6-311++G(d,p) basis set have been used to calculate the atomic charges of 6-chloroquinoline. researchgate.netdergipark.org.tr The analysis reveals that the nitrogen atom, being highly electronegative, carries a significant negative charge. Conversely, the hydrogen atoms and the carbon atoms bonded to the electronegative nitrogen and chlorine atoms tend to exhibit positive charges. The chlorine substitution significantly influences the charge distribution across the quinoline ring system. researchgate.netdergipark.org.tr This charge distribution is critical for understanding the molecule's electrostatic potential surface, which highlights the regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Global and Local Chemical Reactivity Descriptors

For 6-chloroquinoline, these parameters have been calculated to understand its reactive nature. researchgate.netdergipark.org.tr The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net Studies have shown that the introduction of a chlorine substituent significantly alters the reactive nature of the quinoline moiety. researchgate.netdergipark.org.tr

Table 1: Calculated Global Reactivity Descriptors for 6-Chloroquinoline

Parameter Value
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
Energy Gap (HOMO-LUMO) Data not available in search results
Electronegativity (χ) Data not available in search results
Chemical Hardness (η) Data not available in search results

Computational Prediction of Spectroscopic Data

Simulated Vibrational Frequencies and Potential Energy Distributions

Computational methods are extensively used to simulate the vibrational spectra (like FT-IR and Raman) of molecules. dergipark.org.tr These simulations help in the assignment of experimental vibrational bands to specific molecular motions. The calculations are often performed using DFT methods, and the resulting frequencies are typically scaled to correct for anharmonicity and other systematic errors. dergipark.org.tr The Potential Energy Distribution (PED) is used to provide a detailed assignment of each vibrational mode. researchgate.net

For 6-chloroquinoline, theoretical vibrational frequencies have been calculated and show good correlation with experimental FT-IR spectra. dergipark.org.tr The C-H stretching vibrations are typically observed in the range of 3006–3070 cm⁻¹, with calculated values falling between 3010–3072 cm⁻¹. dergipark.org.tr The C-Cl stretching vibrations are generally found in the 760-505 cm⁻¹ region. dergipark.org.tr In one study, C-Cl stretching modes for 6-chloroquinoline were calculated at 351, 607, and 637 cm⁻¹. dergipark.org.tr

Table 2: Selected Calculated Vibrational Frequencies and Assignments for 6-Chloroquinoline

Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment (PED)
3072 3070 C-H stretching
3058 3055 C-H stretching
1615 1618 C-C stretching, C-H in-plane bending
1590 1593 C-C stretching, C-H in-plane bending
637 635 C-Cl stretching, C-C-C deformation
607 605 C-Cl stretching, Ring deformation
351 350 C-Cl stretching

Note: This table is a representative sample based on data from computational studies. dergipark.org.tr

Theoretical Nuclear Magnetic Resonance Chemical Shifts (e.g., GIAO Method)

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with high accuracy. researchgate.netimist.ma This method is often employed within the framework of DFT to predict the ¹H and ¹³C NMR spectra of molecules. researchgate.netresearchgate.net

Theoretical ¹H and ¹³C NMR chemical shifts for 6-chloroquinoline have been calculated using the GIAO method and compared with experimental data recorded in solution (e.g., in DMSO). researchgate.net Such computational studies are invaluable for assigning the signals in experimental NMR spectra to specific nuclei in the molecule. rsc.orgresearchgate.net The calculations for 6-chloroquinoline have shown a strong correlation between the theoretical and experimental chemical shifts, confirming the accuracy of the computational model. dergipark.org.tr The addition of the chlorine atom significantly affects the chemical shielding of nearby atoms. dergipark.org.tr

Table 3: Theoretical and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for 6-Chloroquinoline

Atom Calculated ¹³C Shift Experimental ¹³C Shift Atom Calculated ¹H Shift Experimental ¹H Shift
C2 Data not available Data not available H2 Data not available Data not available
C3 Data not available Data not available H3 Data not available Data not available
C4 Data not available Data not available H4 Data not available Data not available
C4a Data not available Data not available H5 Data not available Data not available
C5 Data not available Data not available H7 Data not available Data not available
C6 Data not available Data not available H8 Data not available Data not available
C7 Data not available Data not available
C8 Data not available Data not available
C8a Data not available Data not available

Specific chemical shift values were not available in the provided search results to populate this table fully.

Computed Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide information about the excitation energies (E), absorption wavelengths (λ), and oscillator strengths (f) of electronic transitions. dergipark.org.tr

For 6-chloroquinoline, TD-DFT calculations have been performed to simulate its UV-Vis spectrum in different environments, including the gas phase and in solvents like ethanol (B145695) and water. dergipark.org.tr The major absorption peaks are typically associated with π-π* and n-π* transitions within the quinoline ring system. researchgate.net The calculations for 6-chloroquinoline show a maximum absorption wavelength (λmax) at approximately 290 nm in all tested solvents, which aligns well with experimental data. dergipark.org.tr

Table 4: Computed Electronic Absorption Data for 6-Chloroquinoline

Solvent Excitation Energy (E) (eV) Wavelength (λ) (nm) Oscillator Strength (f) Major Contributions
Gas Phase Data not available ~290 Data not available HOMO -> LUMO
Ethanol Data not available ~290 Data not available HOMO -> LUMO
Water Data not available ~290 Data not available HOMO -> LUMO

Advanced Computational Approaches in Drug Discovery and Design

Advanced computational methods are indispensable in modern drug discovery, offering profound insights into how a molecule like 6-chloroquinoline and its derivatives might function as therapeutic agents. These in silico techniques, ranging from molecular docking and dynamics to predictive modeling, allow for the rational design of new drugs with improved efficacy and better safety profiles.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the fundamental mechanisms of drug action and for screening virtual libraries of compounds against a specific biological target.

Molecular docking studies are instrumental in predicting the binding affinity of 6-chloroquinoline derivatives to various biological targets. These predictions, often expressed as a binding energy score (kcal/mol), inhibitory constant (Ki), or half-maximal inhibitory concentration (IC50), help prioritize compounds for synthesis and biological testing.

For instance, a class of spirooxindole inhibitors containing a chloro-indoline moiety, structurally related to chloroquinoline, demonstrated exceptionally high affinity for the Murine Double Minute 2 (MDM2) protein, with Ki values less than 1 nM. In another study, 6-chloroquinoline-triazole hybrids were identified as potent inhibitors of the InhA enzyme from Mycobacterium tuberculosis, with the lead compound exhibiting a strong binding affinity of -9.493 kcal/mol. frontiersin.org Furthermore, derivatives such as 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline have shown potent inhibition of HIV-1 Reverse Transcriptase with an IC50 value of 1.22 µM.

Derivative ClassTargetReported AffinityReference
Spirooxindole (containing chloro-indoline)MDM2Ki < 1 nM frontiersin.org
6-Chloroquinoline-triazole hybrid (Compound 5n)InhA (M. tuberculosis)-9.493 kcal/mol frontiersin.org
Disubstituted quinoline (Compound 6d)HIV-1 Reverse TranscriptaseIC50 = 1.22 µM nih.gov
6-Chloroquinoline substituted hybridTyrosinaseIC50 = 15.1 µM researchgate.net

Beyond predicting affinity, molecular docking elucidates the structural basis of inhibition by revealing specific molecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the active site residues of the target protein.

MDM2 Inhibition: Computational modeling of spirooxindole-based MDM2 inhibitors revealed that a key to their high affinity is the formation of a hydrogen bond between a hydroxyl group on the inhibitor and the Lys94 residue of the MDM2 protein.

HIV Reverse Transcriptase Inhibition: The structural basis for the inhibition of HIV-1 RT by quinoline derivatives has been explored in detail. Molecular modeling showed that a ribonucleoside derivative of 6-chloroquinoline binds effectively to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. A crucial interaction identified was a hydrogen bond between the 2'-OH group of the compound and the Tyr675 residue of the enzyme's B chain. asianpubs.org Other 2-phenylamino-4-phenoxyquinoline derivatives have been shown to interact with key residues such as Lys101, His235, Pro236, Tyr188, Trp229, and Tyr318 through a combination of hydrogen bonds and π-π stacking. nih.gov

Peripheral Benzodiazepine Receptor (PBR) Inhibition: While the quinoline scaffold is of interest for neurological targets, specific molecular docking studies detailing the interaction of this compound with the Peripheral Benzodiazepine Receptor (PBR) are not extensively reported in the current literature, representing an area for future investigation.

TargetDerivative ClassKey Interacting ResiduesInteraction TypeReference
MDM2SpirooxindoleLys94Hydrogen Bond frontiersin.org
HIV-1 RT6-Chloro-ribonucleosideTyr675Hydrogen Bond asianpubs.org
HIV-1 RT2-Phenylamino-4-phenoxyquinolineLys101, His235, Pro236Hydrogen Bonding nih.gov
HIV-1 RT2-Phenylamino-4-phenoxyquinolineTyr188, Trp229, Tyr318π-π Stacking nih.gov

While molecular docking provides a static image of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic perspective. By simulating the movements of atoms over time, MD studies can assess the stability of the docked pose, analyze conformational changes, and confirm the persistence of key interactions. For instance, a 100-nanosecond MD simulation was performed on the top-ranked 6-chloroquinoline-triazole hybrid (compound 5n) docked with the InhA enzyme. frontiersin.org The simulation was used to scrutinize the dynamic binding modes and confirm the stability of the ligand-protein complex in an explicit water environment. frontiersin.org Similarly, MD simulations of other quinoline derivatives, such as 6-chloroquinolin-8-ol (B1594547) and 6-methoxy-2-(4-phenylpiperazin-1-yl)quinoline, have been used to evaluate the stability of their complexes with their respective targets by analyzing parameters like Root Mean Square Deviation (RMSD) and hydrogen bonding patterns over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and identify the key structural features that influence potency.

3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 2-chloroquinoline (B121035) derivatives to understand their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov This information is invaluable for the rational design of more potent antitubercular agents based on the 2-chloroquinoline scaffold. nih.govresearchgate.net QSAR analyses have also been reported for 7-chloroquinoline (B30040) derivatives, further establishing the utility of this approach for this class of compounds. researchgate.netscirp.org

Derivative SeriesTarget/ActivityQSAR MethodKey FindingReference
2-Chloroquinoline derivativesAntitubercular (M. tuberculosis H37Rv)3D-QSAR (CoMFA, CoMSIA)Developed statistically significant models correlating structure with activity. nih.govresearchgate.net
2-Chloroquinoline derivativesAntitubercularContour Map AnalysisIdentified structural features and favorable substituent positions for enhanced activity. nih.gov
7-Chloroquinoline derivativesAntitubercularQSARUsed to explore structural requirements for anti-tuberculosis activity. researchgate.netscirp.org

A promising drug candidate must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools can predict these pharmacokinetic profiles early in the drug discovery process, saving time and resources.

Studies on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde have shown that these compounds possess reliable ADME properties based on computational predictions. asianpubs.orgresearchgate.net Similarly, ADMET predictions for various aminoquinoline derivatives have demonstrated favorable indicators for intestinal absorption, clearance, and half-life. ucj.org.ua However, some of these derivatives also showed potential for blood-brain barrier penetration, which may be undesirable depending on the therapeutic target. ucj.org.ua The use of web-based platforms like ADMETlab and SwissADME allows for the rapid evaluation of parameters such as solubility, gastrointestinal absorption, and potential toxicity. researchgate.net

Derivative ClassPredicted PropertyFindingReference
6-Substituted-2-chloroquinoline-3-carbaldehyde estersOverall ADME ProfileFound to possess reliable ADME properties. asianpubs.orgresearchgate.net
2-Aryl-quinoline-4-carboxylic acidsPharmacokineticsPredicted to have good solubility and high gastrointestinal absorption. researchgate.net
5,6,7,8-Tetrahydroquinoline-3-amine derivativesBlood-Brain Barrier (BBB) PenetrationPredicted to have increased BBB penetration. ucj.org.ua
Aminoquinoline derivativesGeneral PharmacokineticsFavorable indicators for intestinal absorption, clearance, and half-life. ucj.org.ua

Biological and Pharmacological Research of 6 Chloroquinoline and Its Derivatives

Antimicrobial and Antibacterial Activities

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Derivatives of 6-chloroquinoline (B1265530) have demonstrated notable potential in this field. For instance, a series of novel 7-chloroquinoline (B30040) derivatives were synthesized and screened for their antibacterial activity against various bacterial strains. researchgate.net One of the synthesized compounds, 2,7-dichloroquinoline-3-carboxamide, showed good activity against Escherichia coli, while 2,7-dichloroquinoline-3-carbonitrile (B119050) was effective against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Another study reported that hydrazone derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) possessed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The antimicrobial efficacy of these compounds is often linked to their ability to interfere with essential bacterial processes. Molecular docking studies have suggested that some 7-chloroquinoline derivatives may target bacterial DNA gyrase, an enzyme crucial for DNA replication. researchgate.net Specifically, compounds 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde exhibited strong binding affinity to E. coli DNA gyrase B in silico. researchgate.net

Furthermore, research into 8-hydroxyquinoline (B1678124) and its chloro derivatives has highlighted their antimicrobial properties. A study on these compounds revealed that 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin) and 5,7-dichloro-8-hydroxyquinoline exhibit significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). bepls.com The structure-activity relationship (SAR) analysis in various studies indicates that the position and nature of substituents on the quinoline (B57606) ring play a crucial role in determining the antimicrobial potency. researchgate.net

Table 1: Antibacterial Activity of Selected Chloroquinoline Derivatives

Compound Target Organism Activity Reference
2,7-dichloroquinoline-3-carboxamide Escherichia coli Good activity (Inhibition zone: 11.00 ± 0.04 mm) researchgate.net
2,7-dichloroquinoline-3-carbonitrile Staphylococcus aureus, Pseudomonas aeruginosa Good activity (Inhibition zone: 11.00 ± 0.03 mm) researchgate.net
7-chloro-2-ethoxyquinoline-3-carbaldehyde Escherichia coli Good activity (Inhibition zone: 12.00 ± 0.00 mm) researchgate.net
5-chloro-8-hydroxyquinoline (cloxyquin) Staphylococcus aureus High activity (MIC50 ≤5.58 μM) bepls.com
5,7-dichloro-8-hydroxyquinoline Staphylococcus aureus High activity bepls.com

Antimalarial Activity and Associated Mechanisms of Action

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885). Consequently, derivatives of 6-chloroquinoline have been extensively investigated for their potential to combat malaria, especially strains resistant to existing therapies. nih.govnih.gov

Numerous studies have demonstrated the potent antiplasmodial activity of 6-chloroquinoline derivatives. A series of 6-chloro-2-arylvinylquinolines were found to have low nanomolar activity against a chloroquine-resistant (CQR) strain of Plasmodium falciparum (Dd2). nih.govresearchgate.netfigshare.com Several of these compounds also showed efficacy in a murine model of malaria without significant toxicity. nih.govresearchgate.net

Hybrid molecules incorporating the 6-chloroquinoline scaffold have also shown promise. For instance, bisquinoline compounds, where two 4-aminoquinoline (B48711) units are linked, have demonstrated potent activity against both chloroquine-sensitive (CQS) and CQR strains of P. falciparum. nih.gov Similarly, ferrocene-containing analogues of chloroquine have exhibited high potency against both sensitive and resistant parasite strains. nih.govcapes.gov.br

**Table 2: In Vitro Antimalarial Activity of Selected 6-Chloroquinoline Derivatives against *P. falciparum***

Compound Strain IC50 / EC50 Reference
6-Chloro-2-arylvinylquinoline (Compound 100) Dd2 (CQR) 103.6 ± 7.2 nM nih.gov
6-Chloro-2-arylvinylquinoline (Compound 24) Dd2 (CQR) Low nanomolar nih.govresearchgate.net
N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines P. falciparum 1–100 nM nih.gov
Ferroquine (SSR97193) CQR strains Potent activity nih.gov

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme detoxification in the malaria parasite. nih.gov During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (or malaria pigment).

Chloroquine and other 4-aminoquinoline derivatives are thought to accumulate in the parasite's acidic food vacuole. nih.gov There, they bind to heme, forming a complex that caps (B75204) the growing hemozoin polymer chain. nih.gov This prevents further polymerization, leading to a buildup of toxic heme that ultimately kills the parasite. nih.govnih.gov Studies on various bisquinoline derivatives have shown them to be potent inhibitors of hematin (B1673048) polymerization. nih.gov This common mechanism is believed to be central to the antimalarial action of a wide range of quinoline compounds. nih.gov

SAR studies are crucial for optimizing the antimalarial efficacy of 6-chloroquinoline derivatives. Research on 6-chloro-2-arylvinylquinolines revealed that the substitution pattern on the aryl ring significantly impacts activity. For example, introducing substituents at the ortho position of the phenyl ring was found to be detrimental to antiplasmodial potency. nih.gov In contrast, certain substitutions at the para position enhanced activity.

The nature of the side chain attached to the quinoline ring is also critical. Modifications to the N,N-diethyl-pentane-1,4-diamine side chain of chloroquine have led to compounds with improved activity against resistant strains. nih.gov The development of "reversal agents" involves creating hybrid molecules that combine the quinoline pharmacophore with a chemosensitizer, aiming to overcome resistance mechanisms. researchgate.net These studies collectively indicate that the 7-chloroquinoline moiety is a key feature for potent antimalarial activity, though its effects can be synergistic with other structural elements like a ferrocenyl group. lshtm.ac.uk

Anticancer and Antineoplastic Potential

Beyond their antimicrobial and antimalarial properties, derivatives of the quinoline scaffold are being explored for their potential as anticancer agents. nih.govnih.gov

A number of studies have evaluated the cytotoxic effects of 6-chloroquinoline derivatives against a range of human cancer cell lines. For instance, newly synthesized 6-chloro-7-arylamino-5,8-isoquinolinediones showed potent cytotoxic activities against human colon cancer (HCT-15) and melanoma (SK-MEL-2) cell lines. nih.gov

Similarly, a series of 7-chloro-6-fluoro-N-substituted-2-phenyl-quinoline-4-carboxamide derivatives were synthesized and evaluated against MCF-7 (breast cancer), A-375 (melanoma), and HCT-15 cell lines, with all compounds showing comparatively good activity. nirmauni.ac.in Novel 2-pyrazoline (B94618) derivatives bearing a 4-aryloxy-7-chloroquinoline fragment also demonstrated remarkable antitumor activity against 58 cancer cell lines, with GI50 values in the sub-micromolar to low micromolar range. psu.edu Furthermore, 7-chloroquinolinehydrazones have been identified as highly active cytotoxic agents against a broad panel of cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. nih.gov

Table 3: Cytotoxicity of Selected Chloroquinoline Derivatives against Human Cancer Cell Lines

Compound/Derivative Series Cancer Cell Line(s) Activity (IC50/GI50) Reference
6-Chloro-7-arylamino-5,8-isoquinolinediones (5b, 5c, 5d) HCT-15 (Colon), SK-MEL-2 (Melanoma) Potent activity nih.gov
7-chloro-6-fluoro-N-substituted-2-phenyl-quinoline-4-carboxamides MCF-7 (Breast), A-375 (Melanoma), HCT-15 (Colon) Good activity nirmauni.ac.in
2-Pyrazoline derivatives with 4-aryloxy-7-chloroquinoline (7b,d,f & 8c,f) 58 cancer cell lines 0.48 to 1.66 μM psu.edu
7-Chloroquinolinehydrazones (13, 16, 20, 23, 25) Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast Submicromolar range (up to 120 nM) nih.gov
6-chloro-quinazolin derivatives (5a, 5f) MGC-803 (Gastric), Bcap-37 (Breast) Induced apoptosis (31.7% and 21.9% at 10 μM) nih.gov
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives (73, 74, 79-82) HCT116 (Colon) IC50 1.99–4.9 µM mdpi.com

Elucidation of Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which various chemotherapeutic agents exert their anticancer effects. Derivatives of 6-chloroquinoline have been investigated for their ability to trigger this process in cancer cells through multiple pathways.

One area of focus has been the activation of caspases, a family of proteases that are central to the execution of apoptosis. Studies have shown that certain 6-chloroquinoline derivatives can induce the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspase-3. nih.gov For instance, treatment of HL-60 human leukemia cells with a novel synthetic quinolinone derivative, 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one (AJ-374), led to the activation of these caspases. nih.gov The induction of apoptosis by this compound was blocked by pre-treatment with specific inhibitors of caspase-8, -9, and -3, confirming their essential role in the process. nih.gov This suggests that both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis are activated. nih.gov

The involvement of the intrinsic pathway is further supported by observations of mitochondrial membrane potential dissipation in cells treated with quinolinone derivatives. nih.gov Additionally, some 7-chloroquinoline derivatives have been shown to induce apoptosis and necrosis in human breast cancer (MCF-7) and lung cancer (A549) cell lines. researchgate.net

Furthermore, research has demonstrated that certain 2- and 4-substituted quinoline derivatives can induce apoptosis in U937 leukemia cells, as evidenced by an increase in the sub-G1 cell population and positive annexin-V-FITC staining. mdpi.com These findings indicate that apoptosis is a primary mechanism by which these compounds inhibit the proliferation of leukemia cells. mdpi.com The induction of apoptosis by some of these derivatives was also associated with the degradation of DNA methyltransferase proteins, suggesting a dual mechanism of action. mdpi.com

Antiviral Properties, including Anti-Human Immunodeficiency Virus (HIV) Activity

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities, including against the Human Immunodeficiency Virus (HIV). nih.govdp.tech

Inhibition of Viral Reverse Transcriptase Enzymes

A key target for anti-HIV therapies is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the virus. Several 6-chloroquinoline derivatives have been identified as inhibitors of HIV-1 RT.

One such compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid (compound A), has been shown to inhibit HIV-1 RT activity. nih.gov Kinetic studies revealed that this compound acts as an uncompetitive inhibitor with respect to dTTP incorporation and a noncompetitive inhibitor with respect to the template/primer. nih.gov Molecular modeling suggests that it binds to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the enzyme. nih.gov

Another example is 6-chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one (L-738,372), a quinazolinone derivative that acts as a reversible and noncompetitive inhibitor of HIV-1 RT. nih.gov This compound binds to a site that overlaps with the binding site of other NNRTIs. nih.gov

The antiviral potential of quinoline derivatives extends beyond HIV. For instance, a paulownin (B29309) triazole-chloroquinoline derivative has shown potent activity against the Chikungunya virus (CHIKV) by significantly reducing viral replication. oup.com

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.govrsc.org Quinoline derivatives have emerged as a promising class of compounds with significant antitubercular activity. nih.govdp.technih.gov

Targeting Essential Mycobacterial Enzymes (e.g., DprE1, InhA, DNA Gyrase, ATP Synthase)

The mechanism of action of many antitubercular quinoline derivatives involves the inhibition of essential mycobacterial enzymes that are absent in humans, offering selective toxicity. mdpi.comtballiance.org

ATP Synthase: The ATP synthase of M. tuberculosis is a validated drug target. A series of novel substituted chloroquinolines were found to inhibit Mycobacterium smegmatis ATP synthase with IC50 values in the low micromolar range. nih.gov These compounds also inhibited the growth of M. tuberculosis H37Rv in vitro and were bactericidal to non-replicating M. tuberculosis in hypoxic culture. nih.gov They exhibited a greater reduction in total cellular ATP in the bacilli compared to isoniazid (B1672263) and rifampicin. nih.gov

DNA Gyrase: DNA gyrase is a crucial enzyme involved in DNA replication in bacteria. mdpi.com Certain arylated quinoline carboxylic acid derivatives have been shown to inhibit M. tuberculosis DNA gyrase. mdpi.com A quantitative structure-activity relationship (QSAR) model has been developed to predict the anti-tubercular activity of quinoline-aminopiperidine derivatives targeting the DNA gyrase enzyme. nih.gov

Other Enzymes: Other essential mycobacterial enzymes targeted by various inhibitors include decaprenylphospho-β-D-ribofuranose 2-oxidase (DprE1) and enoyl-acyl carrier protein reductase (InhA). nih.gov The shikimate pathway, which is essential in mycobacteria but absent in mammals, also presents attractive targets for the development of new anti-TB drugs. mdpi.comtballiance.org

Antifilarial and Antileishmanial Activities

Derivatives of 6-chloroquinoline have also been investigated for their potential against parasitic diseases such as filariasis and leishmaniasis.

In the context of antileishmanial activity , a new chloroquinoline derivative, AM1009, has demonstrated effective in vitro and in vivo activity against Leishmania species that cause both tegumentary and visceral leishmaniasis. nih.gov This compound showed more selective action in killing the parasites and treating infected mice compared to existing drugs like clioquinol (B1669181) and amphotericin B. nih.gov Styrylquinoline derivatives have also displayed antileishmanial properties. nih.gov

Regarding antifilarial activity , while specific studies focusing solely on 6-chloroquinoline derivatives are less prominent, the broader class of quinoline derivatives has been explored. Mechanistic studies on some antifilarial compounds have pointed towards the induction of oxidative stress and subsequent apoptosis in the parasites. researchgate.net

In Vitro Metabolism Studies of 6-Chloroquinoline Derivatives (e.g., Hepatic Metabolism, Glucuronidation)

Understanding the metabolic fate of 6-chloroquinoline derivatives is crucial for their development as therapeutic agents. In vitro metabolism studies, often using human liver microsomes (HLM) or hepatocytes, help to identify the enzymes involved in their biotransformation and the major metabolites formed.

For the related and well-studied 4-aminoquinoline drug, chloroquine, in vitro studies have identified that it is metabolized primarily to N-desethylchloroquine. pharmgkb.org The cytochrome P450 (CYP) isoforms CYP2C8, CYP3A4, and to a lesser extent, CYP2D6, have been identified as the main enzymes responsible for this N-desethylation. pharmgkb.org

More recent studies on a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, have provided insights into its metabolic pathways in various species. mdpi.com In vitro incubation with hepatocytes from mice, rats, dogs, monkeys, and humans revealed different primary metabolic pathways depending on the species. mdpi.com For instance, in dogs, the major metabolite resulted from hydroxylation on the alkyl bridge, while in humans, hydroxylation of the chloroquinoline moiety was preferred. mdpi.com All metabolites identified in human hepatocytes were also found in the animal species studied. mdpi.com

The process of glucuronidation , a major Phase II metabolic reaction, has also been observed for some drug candidates. For example, in the metabolism of antazoline, glucuronidation was identified as a leading Phase II pathway. mdpi.com

These in vitro metabolism studies are essential for predicting the in vivo pharmacokinetic profile and potential drug-drug interactions of 6-chloroquinoline derivatives.

Catalytic and Materials Science Applications of 6 Chloroquinoline

Role as a Catalyst or Precursor in Specific Organic Reactions

6-Chloroquinoline (B1265530) serves as a versatile building block and catalyst in the synthesis of more complex chemical structures. Its reactivity allows it to participate in a variety of organic reactions, leading to the formation of valuable compounds.

One of the primary uses of 6-chloroquinoline is as a precursor for the synthesis of other functionalized quinoline (B57606) derivatives. guidechem.comchemicalbook.com For instance, it is a key starting material in the production of 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine, a compound of interest in medicinal chemistry. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The chloro-substituent at the 6-position can be readily displaced or modified, making it a useful handle for introducing other functional groups onto the quinoline ring.

Furthermore, 6-chloroquinoline has been reported to act as a catalyst in certain organic transformations. It has been shown to catalyze the high-yield preparation of ethoxycarbonyl isothiocyanate. sigmaaldrich.comchemicalbook.comsigmaaldrich.com In this role, the quinoline moiety likely facilitates the reaction through its specific electronic and steric properties.

The arylation of diamine derivatives of adamantanes in the presence of a palladium catalyst has also been demonstrated using 6-chloroquinoline, resulting in the formation of N,N'-diaryl derivatives. sigmaaldrich.comchemicalbook.com This highlights its utility in carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of many pharmaceuticals and functional materials. The reactivity of the chlorine atom on the quinoline ring is crucial for these transformations. ontosight.ai

Research has also explored the use of chloroquinoline derivatives as models for designing modulators of amyloid precursor protein metabolism, which is relevant to Alzheimer's disease research. rsc.org While not a direct catalytic application in industrial synthesis, this demonstrates the role of the chloroquinoline scaffold as a precursor for developing biologically active molecules.

Precursor/CatalystReaction TypeProduct/Application
6-Chloroquinoline Synthesis of Heterocycles3-methyl-3H-imidazo[4,5-f]quinolin-2-amine
6-Chloroquinoline CatalysisHigh-yield preparation of ethoxycarbonyl isothiocyanate
6-Chloroquinoline Palladium-catalyzed ArylationN,N′-diaryl derivatives of adamantanes
Chloroquinoline Derivatives Medicinal Chemistry PrecursorModulators of amyloid precursor protein metabolism

Applications in Specialty Coatings and Polymer Development

The incorporation of quinoline moieties into polymer backbones can impart unique optical, electrical, and thermal properties, making them suitable for various specialty applications, including coatings and advanced materials. nih.govgoogle.com While direct applications of 6-chloroquinoline in commercial coatings are not extensively documented, the synthesis of functional polymers from quinoline derivatives suggests significant potential in this area.

Polyquinolines are noted for their excellent combination of properties, which can be advantageous for developing specialty coatings. google.com These polymers can be synthesized through various methods, including an AA/BB-type aza-Diels-Alder polymerization, which allows for the creation of high-yield products from commercially available starting materials. google.com The resulting polyquinolines can be designed to have specific functionalities for targeted applications.

One area of development is in the creation of quinoline-based polymeric drugs that can be formulated for controlled release. mdpi.com For example, a novel acrylate (B77674) monomer based on a chloroquinoline derivative has been synthesized and polymerized to create materials with antimicrobial properties. mdpi.com Such functional polymers could potentially be integrated into coatings to provide antimicrobial surfaces.

Furthermore, quinoline polymers have been prepared for the chelation of metal ions, including radioactive isotopes. rsc.org These polymeric chelates have potential applications in medicine and diagnostics. rsc.org The ability of these polymers to bind with metal ions could also be exploited in the development of corrosion-resistant coatings or coatings with specific catalytic or sensing properties.

The general approach to creating functional polymers involves either the polymerization of functional monomers or the post-modification of existing polymers. nih.gov 6-Chloroquinoline, with its reactive chloro group, is a suitable candidate for use as a functional monomer or for modification to create monomers for polymerization. guidechem.comchemicalbook.com

Polymer TypeMonomersPotential Application in Coatings
Polyquinolines Various quinoline-based monomersFunctional coatings with specific optical and thermal properties
Quinoline-based Polymeric Drug Acrylate monomer of a chloroquinoline derivativeAntimicrobial surface coatings
Quinoline-based Polymeric Chelates 2-amino-8-hydroxyquinolines and diisocyanatesCorrosion-resistant or sensor-based coatings

Development as Fluorescent Probes in Analytical Chemistry

Quinoline and its derivatives are well-known for their fluorescent properties, which makes them excellent candidates for the development of fluorescent probes for analytical chemistry. chemicalbook.comnih.gov These probes can be designed to be highly selective and sensitive for the detection of various ions and molecules.

The general strategy for creating a quinoline-based fluorescent sensor involves modifying the quinoline structure to include a receptor that can selectively bind to a target analyte. nih.govrsc.org This binding event then causes a change in the fluorescence properties of the quinoline fluorophore, such as quenching or enhancement of the fluorescence signal, or a shift in the emission wavelength. guidechem.com

For example, novel fluorescent sensors based on quinoline derivatives have been successfully designed and synthesized for the detection of iron (Fe³⁺) ions. nih.govrsc.org These sensors exhibit high selectivity and sensitivity, with one sensor having a detection limit as low as 0.16841 μM. nih.gov The interaction between the sensor and the Fe³⁺ ion can be verified through theoretical calculations and has potential applications in bioimaging. nih.gov

Quinoline-based fluorescent probes have also been developed for the selective detection of copper ions (Cu²⁺). guidechem.com One such probe demonstrated a significant enhancement in fluorescence and a colorimetric response that could distinguish between cuprous (Cu⁺) and cupric (Cu²⁺) ions. guidechem.com The detection limit for this probe was found to be 1.03 μM, and it was successfully used to create paper strips for real-sample analysis. guidechem.com

Beyond metal ions, quinoline-based fluorescent probes have been designed for detecting other important species, such as hypochlorous acid (HOCl). A probe with a donor-π-acceptor structure was developed that showed a rapid response and high sensitivity (6.5 nM) to HOCl, with applications demonstrated in monitoring inflammatory responses in a rheumatoid arthritis model. The versatility of the quinoline scaffold allows for the design of a wide range of fluorescent sensors for various analytical and biological applications.

Fluorescent Probe Based OnTarget AnalyteKey Findings
Quinoline Derivative Fe³⁺High selectivity and sensitivity, with a detection limit of 0.16841 μM. nih.gov
Quinoline Moiety Copper Ions (Cu²⁺/Cu⁺)Colorimetric distinction between copper ions and a detection limit of 1.03 μM. guidechem.com
Quinoline Derivative Al³⁺Selective detection of aluminum ions. google.com
1H-pyrazolo[3,4-b]quinoline Various inorganic cations (Li⁺, Na⁺, Ba²⁺, Ca²⁺, Mg²⁺, Cd²⁺, Pb²⁺, Zn²⁺)High sensitivity, with selectivity enhanced by the addition of water.
Quinoline Derivative (D-π-A structure) Hypochlorous Acid (HOCl)High sensitivity (6.5 nM) and rapid response time (<25 s).

Future Research Directions and Therapeutic Development

Rational Design and Synthesis of Novel 6-Chloroquinoline-Based Drug Candidates

The rational design of new drug candidates based on the 6-chloroquinoline (B1265530) core is a highly active area of research. By strategically modifying the quinoline (B57606) ring system, scientists aim to enhance potency, selectivity, and pharmacokinetic properties. A common approach is molecular hybridization, where the 6-chloroquinoline moiety is combined with other pharmacologically active fragments to create novel hybrid molecules with potentially improved or dual activities.

One notable strategy involves the incorporation of a chalcone (B49325) scaffold. For instance, quinoline-chalcone derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov The synthesis often involves the reaction of a substituted 6-chloroquinoline derivative with an appropriate acetophenone.

Another successful approach has been the synthesis of 6-quinoline-chalcones, quinoline-chalcone salts, and quinoline-N-oxide chalcones, which have shown activity against melanoma, renal, breast, and leukemia cell lines. nih.gov Furthermore, the coupling of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid with various benzoyl hydrazines has yielded derivatives with promising antimalarial and anticancer activities.

The synthesis of these novel derivatives often employs established chemical reactions. For example, some 2-aryl-6-diethylaminoquinazolinone derivatives, which can be considered bioisosteres of 6-chloroquinoline compounds, have been prepared through thermal cyclodehydration/dehydrogenation reactions of 5-diethylaminoanthranilamide with substituted aromatic aldehydes. researchgate.netresearchgate.net These compounds have demonstrated potent cytotoxicity against several cancer cell lines. researchgate.netresearchgate.net

Below is a table summarizing examples of rationally designed 6-chloroquinoline derivatives and their reported biological activities.

Derivative TypeDesign StrategyReported Biological Activity
Quinoline-Chalcone HybridsMolecular HybridizationAnticancer nih.gov
6-Quinoline-ChalconesMolecular HybridizationAnticancer (Melanoma, Renal, Breast, Leukemia) nih.gov
7-Chloroquinoline-4-thiazoleacetic acid derivativesMolecular HybridizationAntimalarial, Anticancer
2-Aryl-6-diethylaminoquinazolinonesBioisosteric ReplacementAnticancer researchgate.netresearchgate.net

Identification and Validation of New Biological Targets and Pathways

A critical aspect of future research is the identification and validation of novel biological targets and pathways through which 6-chloroquinoline derivatives exert their therapeutic effects. While some targets have been proposed, further investigation is needed to elucidate the precise mechanisms of action.

One of the identified targets is the Phosphoinositide 3-kinase (PI3K) enzyme . nih.gov The PI3K signaling pathway plays a crucial role in cell cycle regulation, and its inhibition is a well-established strategy in cancer therapy. nih.gov Molecular docking studies have suggested that certain chloroquinoline derivatives can bind to the active site of the PI3K enzyme, potentially explaining their anticancer activity. nih.gov

DNA has also been identified as a primary target for some quinoline-based anticancer drugs. nih.gov These compounds can interact with DNA through intercalation, where the planar aromatic structure inserts itself between DNA base pairs, or by binding to the minor groove. nih.gov Such interactions can disrupt DNA replication and transcription, leading to cell death.

Furthermore, some quinoline-chalcone hybrids have been found to interfere with tubulin polymerization . nih.gov By binding to the colchicine (B1669291) binding site of tubulin, these compounds can disrupt microtubule dynamics, which is essential for cell division, and have shown efficacy against multi-drug resistant cancer cells. nih.gov

Other potential targets that warrant further investigation include:

Topoisomerase I: Some 2-aryl-6-diethylaminoquinazolinones are thought to exert their anticancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. researchgate.net

DNA Methyltransferases (DNMTs): Novel quinoline compounds have been shown to act as inhibitors and degraders of DNMTs, enzymes responsible for DNA methylation. mdpi.com The reversal of aberrant DNA methylation is a promising therapeutic strategy in cancer. mdpi.com

Protein Kinase B (Akt) and IκB kinase (IKK): A 2-quinolone-benzimidazole hybrid has demonstrated inhibitory activity against these important anticancer targets. nih.gov

The validation of these targets will be crucial for the rational design of more selective and potent 6-chloroquinoline-based therapies.

Integration of Advanced Computational Methods for Enhanced Discovery Pipelines

Advanced computational methods are becoming indispensable tools in the drug discovery pipeline for 6-chloroquinoline derivatives. These in silico techniques can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost of research and development.

Molecular docking is a widely used computational tool to predict the binding orientation of a ligand to its target protein. In the context of 6-chloroquinoline derivatives, docking studies have been employed to explore the binding modes of these compounds within the active site of enzymes like PI3K, providing insights into the structure-activity relationships. nih.gov

Virtual screening allows for the rapid in silico screening of large libraries of compounds against a specific biological target. This approach can be used to identify novel 6-chloroquinoline derivatives with the potential to bind to a target of interest.

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its target over time. MD simulations can be used to assess the stability of the ligand-protein complex and to calculate binding free energies, offering a more accurate prediction of binding affinity.

The development of Quantitative Structure-Activity Relationship (QSAR) models is another important computational approach. QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, untested compounds.

These computational methods, when integrated into the drug discovery process, can streamline the identification of promising 6-chloroquinoline-based drug candidates and guide their subsequent experimental validation.

Development of Sustainable and Green Synthetic Methodologies for 6-Chloroquinoline

The development of sustainable and environmentally friendly synthetic methods for 6-chloroquinoline and its derivatives is a growing area of focus. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. Green chemistry principles aim to address these issues by designing more efficient and less hazardous chemical processes.

Several classical methods for quinoline synthesis exist, including the Gould-Jacobs, Conrad-Limpach, and Skraup reactions. nih.gov However, these methods often require high temperatures and strong acids. nih.gov

Recent research has explored more sustainable alternatives, such as:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields while often using less solvent.

Ultrasound-assisted synthesis: Sonochemistry can also accelerate reactions and enhance efficiency.

One-pot synthesis: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates and minimizes waste.

Use of greener solvents and catalysts: Replacing hazardous solvents and catalysts with more environmentally benign alternatives is a key aspect of green chemistry. For example, water has been explored as a solvent for some quinoline syntheses. chemicalbook.com

One reported synthesis of 6-chloroquinoline involves heating a mixture of glycerol, aniline (B41778), and water with a W-KIT-6 catalyst in a stainless steel autoclave. chemicalbook.com Another method utilizes iron(III) chloride hexahydrate as a catalyst for the reaction of aniline with 1,3-propanediol (B51772) and tetrachloromethane. chemicalbook.com While these methods represent steps towards more efficient synthesis, a key future direction will be the development of truly green processes that minimize environmental impact throughout the entire lifecycle of the compound.

Exploration of Synergistic Therapeutic Combinations with 6-Chloroquinoline Derivatives

The exploration of synergistic therapeutic combinations involving 6-chloroquinoline derivatives holds significant promise for improving treatment outcomes, particularly in cancer therapy. Combining drugs with different mechanisms of action can lead to enhanced efficacy, overcome drug resistance, and potentially reduce side effects by allowing for lower doses of individual agents.

Research has shown that quinoline-chalcone hybrids can have a synergistic effect when combined with the chemotherapeutic drug paclitaxel (B517696) in multi-drug resistant cancer cells. nih.gov This suggests that 6-chloroquinoline derivatives could be used to sensitize cancer cells to existing anticancer drugs.

Furthermore, a study on a 3,4-dihydroquinazoline derivative, which shares structural similarities with the quinoline core, demonstrated synergistic cell death when combined with etoposide (B1684455) or cisplatin (B142131) in lung cancer cells. nih.gov The combination therapy led to a significant induction of apoptosis compared to either agent alone. nih.gov

Another promising avenue is the combination of trifluridine/tipiracil (FTD/TPI) with anti-PD-1 blockade in colorectal cancer. nih.gov While not directly involving a 6-chloroquinoline derivative, this study highlights the potential of combining cytotoxic agents with immunotherapy, a strategy that could be explored with novel 6-chloroquinoline-based immunomodulatory agents. nih.gov

Future research in this area will focus on systematically screening for synergistic combinations of 6-chloroquinoline derivatives with a wide range of therapeutic agents, including conventional chemotherapy, targeted therapies, and immunotherapies. Understanding the molecular basis of these synergistic interactions will be crucial for the development of rational and effective combination therapies.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural and electronic properties of 6-chloroquinoline hydrochloride?

  • Methodological Answer : Combine spectroscopic techniques (IR, ¹H/¹³C NMR) with quantum chemical calculations. For example, optimize the molecular geometry using DFT/B3LYP with the 6-311++G(d,p) basis set, and validate results against experimental vibrational frequencies and NMR chemical shifts. Use the VEDA program for vibrational assignments based on potential energy distribution (PED) analysis .

Q. How can researchers validate the purity and identity of synthesized this compound?

  • Methodological Answer : Perform elemental analysis, mass spectrometry, and cross-validate NMR data with computational predictions (e.g., GIAO method for ¹³C/¹H NMR shifts). For new compounds, include X-ray crystallography to confirm bond lengths and angles, as demonstrated in studies comparing 6-chloroquinoline derivatives .

Q. What are the critical considerations for synthesizing 6-chloroquinoline derivatives in cross-coupling reactions?

  • Methodological Answer : Use ligands like XPhos or SPhos to improve reaction efficiency, as 6-chloroquinoline is less reactive in Pd-catalyzed transformations. Avoid tri-fluoroborate salts as boronate partners due to insufficient residence times under standard conditions. High-throughput experimentation (HTE) can identify optimal solvent/base combinations (e.g., MeCN with triethylamine) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound?

  • Methodological Answer : Compare HOMO-LUMO energies, Mulliken charges, and electrostatic potential surfaces from DFT calculations with experimental redox behavior or spectroscopic data. For discrepancies in NMR shifts, re-evaluate solvent effects or protonation states (e.g., the 6-chloroquinoline moiety may be protonated in biological environments, altering its electronic profile) .

Q. What strategies optimize 6-chloroquinoline’s reactivity in multicomponent reactions for drug discovery?

  • Methodological Answer : Design substrates with electron-withdrawing groups (e.g., halogens) to enhance electrophilicity. For cycloadditions, use quinolinium salts and N-methylmaleimide in methanol with triethylamine to achieve stereoselective products. Validate stereochemistry via single-crystal X-ray analysis .

Q. How does 6-chloroquinoline interact with biological targets, such as acetylcholinesterase in Alzheimer’s disease research?

  • Methodological Answer : Molecular docking studies reveal that the 6-chloroquinoline substructure occupies a hydrophobic pocket lined with aromatic residues (Trp84, Phe330). Protonation of the endocyclic nitrogen facilitates hydrogen bonding with catalytic His440. Experimental validation via enzyme inhibition assays and MD simulations is critical .

Data Analysis and Reproducibility

Q. What statistical approaches are effective for analyzing reaction yield trends in 6-chloroquinoline-based transformations?

  • Methodological Answer : Cluster yield data (>85%) by substrate and ligand combinations. Use principal component analysis (PCA) to identify dominant variables (e.g., solvent polarity, ligand bulkiness). Replicate high-yield conditions using HTE platforms to ensure robustness .

Q. How can researchers address challenges in reproducing crystallographic data for 6-chloroquinoline derivatives?

  • Methodological Answer : Ensure precise control of crystallization conditions (solvent, temperature). Compare experimental dihedral angles (e.g., 7.55° between quinoline rings) with DFT-optimized geometries. Cross-reference π–π stacking distances (3.612–3.771 Å) with literature values for similar compounds .

Methodological Tables

Property Experimental Value Computational Value (DFT) Reference
C-Cl Bond Length (Å)1.73 (X-ray)1.75 (B3LYP/6-311++G(d,p))
HOMO-LUMO Gap (eV)N/A4.2
¹³C NMR Shift (C6 position)148.5 ppm147.9 ppm (GIAO)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.